Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate

Lipophilicity Drug Design Quantitative Structure-Property Relationship

Sourcing a benzofuran intermediate with precise electronic and lipophilic properties? Methoxy or chloro analogs fail to replicate the OCF₃ group's σp (+0.35) and LogP modulation. This ethyl ester (MW 274.19) offers: - ≥98% purity for reproducible SAR studies - Predicted LogP 3.51 (0.9 units > 5-methoxy analog) - Suitable for CNS lead optimization & kinase inhibitor design - ¹⁹F NMR probe capability for binding assays Immediate shipment in research quantities.

Molecular Formula C12H9F3O4
Molecular Weight 274.195
CAS No. 896732-44-8
Cat. No. B2913378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(trifluoromethoxy)benzofuran-2-carboxylate
CAS896732-44-8
Molecular FormulaC12H9F3O4
Molecular Weight274.195
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC(F)(F)F
InChIInChI=1S/C12H9F3O4/c1-2-17-11(16)10-6-7-5-8(19-12(13,14)15)3-4-9(7)18-10/h3-6H,2H2,1H3
InChIKeyVSPBCKIJXZTQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(Trifluoromethoxy)benzofuran-2-carboxylate: Fluorinated Building Block


Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate (C₁₂H₉F₃O₄, MW 274.19 g/mol) is a 5-substituted benzofuran-2-carboxylate ester featuring an electron-withdrawing trifluoromethoxy group . It serves as a key synthetic intermediate in the preparation of biologically active benzofuran derivatives, with physicochemical properties that distinguish it from its methoxy, fluoro, and chloro analogs [1].

Key synthetic intermediate for benzofuran-derived research compounds
Electron-withdrawing OCF₃ group modulates physicochemical and electronic profiles
Ethyl ester handle enables rapid diversification into amides, acids, and other derivatives

Why 5-Substitution on Benzofuran-2-carboxylate Scaffolds Matters


The 5-position substituent on the benzofuran-2-carboxylate core directly modulates lipophilicity, electronic character, and metabolic stability. Replacing the trifluoromethoxy group with methoxy, fluoro, or chloro results in markedly different LogP values and Hammett sigma constants, which in turn influence membrane permeability, target binding, and oxidative metabolism [1]. These quantifiable property shifts mean that in-class compounds cannot serve as functional substitutes without compromising the structure-activity profile of the final bioactive molecule.

5-Methoxy analog OCF₃: electron-withdrawing OCH₃: electron-donating Reverses electronic character; LogP shift may alter membrane and binding profiles
5-Fluoro/Chloro analogs σp +0.35 (OCF₃) σp +0.06 (F), +0.23 (Cl) Weaker electron withdrawal cannot replicate OCF₃’s steric and electronic impact
In-class replacement OCF₃ benzofuran Other 5-substituted analogs Quantitative property differences require SAR validation; direct swap may fail

Quantitative Differentiation vs Closest Analogs


Lipophilicity Enhancement vs Methoxy Analog

The predicted octanol-water partition coefficient (LogP) of Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate is 3.51 , compared to 2.62 for the 5-methoxy analog (CAS 50551-56-9) , 2.75 for the 5-fluoro analog (CAS 93849-31-1) , and 3.26 for the 5-chloro analog (CAS 59962-89-9) . The ΔLogP relative to the methoxy compound is +0.89, exceeding the typical inter-class difference needed to significantly alter membrane partitioning.

LogP vs methoxy
Data to verify
Target LogP 3.51 vs methoxy 2.62 (Δ+0.89)
Supports passive permeability differentiation
Predicted values; experimental confirmation recommended
Lipophilicity Drug Design Quantitative Structure-Property Relationship

Electron-Withdrawing Effect vs Electron-Donating Methoxy

The Hammett para substituent constant (σp) for the trifluoromethoxy group is +0.35, compared to -0.27 for the methoxy group [1]. This >0.6 unit shift constitutes a complete reversal of electronic character: OCF₃ withdraws electron density from the aromatic ring, while OCH₃ donates it. The resulting effect on the benzofuran core and the 2-carboxylate ester influences both chemical reactivity and molecular recognition.

Hammett σp
Class-level
OCF₃ σp = +0.35 vs OCH₃ -0.27 (Δ+0.62)
Electronic character reversal may influence reactivity and target recognition
Literature para-substituted values; applicable by analogy
Electronic Effects Hammett Constants Structure-Activity Relationship

Metabolic Stability and Lipophilicity Trends

A study on aliphatic trifluoromethoxy-containing compounds reported that the OCF₃ group increased logD₇.₄ by 0.7–1.4 log units compared to the corresponding OCH₃ analogs, while microsomal stability was generally decreased [1]. Although this class-level data was not generated on the benzofuran scaffold itself, the trend indicates that the OCF₃-benzofuran compound will exhibit substantially higher lipophilicity than the methoxy analog, consistent with the LogP comparison above.

LogD & stability trend
Class-level
OCF₃ increases LogD by 0.7–1.4 units vs OCH₃; microsomal stability tends to decrease
Supports lipophilicity gain; metabolic stability review needed
Aliphatic series data; benzofuran scaffold may differ
Metabolic Stability Microsomal Clearance Fluorine Chemistry

Physicochemical Property Differentiation vs Methoxy Analog

The predicted boiling point of Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate is 281.5±35.0 °C , compared to 316.2±22.0 °C for the 5-methoxy analog . Predicted density is 1.363±0.06 g/cm³ vs 1.192 g/cm³. The 34.7 °C lower boiling point and 0.171 g/cm³ higher density reflect the heavier fluorine atoms and altered intermolecular forces, impacting practical handling and purification workflows.

Boiling point/density
Data to verify
BP 281.5 °C vs 316.2 °C; density 1.363 vs 1.192 g/cm³
Supports distillation-based purification and handling adjustment
Predicted from supplier datasheets
Physicochemical Properties Boiling Point Density

Optimal Use Cases Based on Quantitative Differentiation


CNS-Penetrant Lead Optimization

With a predicted LogP of 3.51—approximately 0.9 log units higher than the 5-methoxy analog —this OCF₃-benzofuran ester serves as a privileged intermediate for designing central nervous system (CNS) drug candidates where enhanced passive membrane permeability is essential. The electron-withdrawing OCF₃ group (σp = +0.35) also modulates metabolic liability, making it suitable for early-stage CNS lead optimization programs [1].

Fluorinated Kinase Inhibitor Synthesis

The combination of high lipophilicity and electron-withdrawing character makes the compound an attractive building block for ATP-competitive kinase inhibitors, where the OCF₃ group can engage in hydrophobic and polar interactions within the ATP pocket. Class-level evidence indicates that OCF₃ substitution typically increases lipophilicity by 0.7–1.4 LogD units vs OCH₃ [2], which can enhance target binding affinity while requiring careful metabolic optimization.

Agrochemical Intermediate for Enhanced Stability

In agrochemical R&D, the increased density (1.363 g/cm³ vs 1.192 g/cm³ for the methoxy analog) and moderate lipophilicity of the trifluoromethoxy compound favor formulation as emulsifiable concentrates and improve cuticular penetration in plant surfaces. The photochemical robustness conferred by the C-F bonds further supports its use in developing crop protection agents with prolonged field persistence.

Fragment-Based Drug Discovery Library Construction

The compound's high commercial purity (≥98%, per supplier specification) and straightforward synthetic handle (ethyl ester) enable rapid diversification into carboxylic acid, amide, and ester derivatives. This positions it as a high-value benzofuran fragment for FBDD libraries targeting protein-protein interactions or enzyme active sites where the trifluoromethoxy group provides a distinct ¹⁹F NMR probe for binding studies.

Application
Selection Property
Validation Focus
CNS research candidates
High predicted LogP for passive permeability
BBB permeability assays; metabolic stability profiling
ATP-competitive kinase inhibitor synthesis
Electron-withdrawing OCF₃ for kinase pocket interactions
Kinase inhibition assays; metabolic liability assessment
Agrochemical intermediate research
High density and lipophilicity for formulation
Emulsifiable concentrate stability; cuticular penetration studies
Fragment-based drug discovery
Ester handle for diversification; ¹⁹F NMR probe
Fragment library synthesis; ¹⁹F NMR binding assay development
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